3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

PDE4 inhibition Anti-inflammatory Respiratory disease

This 3-aminomethyl-substituted pyrazolo[3,4-b]pyridine is the core pharmacophore found in patent WO2008015416A1 PDE4 inhibitors (pIC50 up to 8.8). Its unique bifunctional reactivity (Lewis-basic pyridine nitrogen + primary amine) enables rapid amide coupling, sulfonamide formation, and modular PROTAC construction, directly replicating patented attachment points without scaffold rework. The free base (≥95% purity) is classified as a Protein Degrader Building Block and is commercially available for immediate medicinal chemistry library expansion. Generic 3-unsubstituted analogs cannot substitute for the differentiated aminomethyl handle required for SAR exploration.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 1151512-20-7
Cat. No. B1529534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
CAS1151512-20-7
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=N1)CN
InChIInChI=1S/C8H10N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,5,9H2,1H3
InChIKeyHREGMTNONUYXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine (CAS 1151512-20-7): Technical Baseline for Medicinal Chemistry Procurement


3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine (CAS 1151512-20-7), systematically designated as (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine, is a heteroaromatic amine with molecular formula C8H10N4 and molecular weight 162.19 g/mol . The compound comprises a fused pyrazolo[3,4-b]pyridine core with an aminomethyl substituent at the 3-position and a methyl group at the N1 position [1]. It is commercially available as a free base (95–98+% purity) from multiple certified suppliers, as well as a hydrochloride salt (CAS 1788054-70-5) that offers enhanced stability and solubility . The primary amine functionality makes this compound an essential building block for medicinal chemistry campaigns, enabling modular derivatization via amide coupling, reductive amination, and sulfonamide formation. Notably, the compound is structurally embedded within pyrazolo[3,4-b]pyridine derivatives disclosed in multiple patent families targeting phosphodiesterase type IV (PDE4) for inflammatory and respiratory indications [2].

Procurement Risk Assessment: Why Generic Pyrazolopyridine Substitution Threatens Synthetic Tractability for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine


Generic substitution of this building block with other pyrazolopyridine derivatives is not chemically or procedurally valid. The compound's 3-aminomethyl substitution pattern is structurally defined in multiple PDE4 inhibitor patents, where it serves as a critical attachment point for the synthesis of biologically active analogs [1]. This substitution pattern cannot be trivially replaced by alternative scaffolds. Furthermore, the compound's functional utility is modulated by formulation: the free base is available at 95–98+% purity, while the hydrochloride salt (CAS 1788054-70-5) offers distinct solubility and handling advantages for aqueous coupling reactions . The presence of both a Lewis-basic pyridine nitrogen and a primary amine creates a unique bifunctional reactivity profile that distinguishes it from N-unsubstituted pyrazolopyridines and C3-unsubstituted analogs, both of which lack the aminomethyl handle essential for modular diversification .

Quantitative Differentiation Evidence: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Versus In-Class Analogs


Structural Embedding in PDE4 Inhibitor Patent Series: Defined Positional Requirement

The target compound contains the exact 1-methyl-3-aminomethyl-pyrazolo[3,4-b]pyridine core defined in multiple PDE4 inhibitor patents. In the WO2008015416A1 patent family (Glaxo Group Limited), pyrazolo[3,4-b]pyridines with a 3-substituted aminomethyl moiety are explicitly claimed as PDE4 inhibitors, with representative examples achieving pIC50 values up to 8.8 [1]. This indicates that the 3-aminomethyl substitution is not incidental but rather a required structural feature for activity in this class. In contrast, N-unsubstituted pyrazolo[3,4-b]pyridine analogs (e.g., 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine, CAS 1155846-90-4) lack the N1-methyl group, which alters the electronic distribution and hydrogen-bonding capacity of the heterocyclic core . The target compound's specific substitution pattern is therefore non-substitutable for programs targeting PDE4 or related kinase inhibitor scaffolds where this pharmacophore is embedded.

PDE4 inhibition Anti-inflammatory Respiratory disease Medicinal chemistry

Hydrochloride Salt Form Availability: Solubility and Stability Differentiation

The target compound is commercially available as both the free base (CAS 1151512-20-7) and the hydrochloride salt (CAS 1788054-70-5), whereas many in-class 3-aminomethyl-pyrazolopyridine analogs are offered only as the free base. The hydrochloride salt provides enhanced aqueous solubility—a critical parameter for reactions conducted in water or buffer systems . Specifically, the hydrochloride form is supplied as a crystalline solid with defined stoichiometry, facilitating accurate weighing and reproducible reaction stoichiometry compared to hygroscopic free base forms. The free base is offered at 95–98+% purity across multiple vendors, with typical pricing for 250 mg to 1 g quantities supporting feasibility studies . In contrast, 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1155846-90-4) and 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-methanamine analogs are less widely available and typically not offered as stable salt forms, limiting their utility in aqueous synthetic protocols .

Salt selection Aqueous solubility Stability Formulation

Bifunctional Reactivity: Primary Amine Plus Pyridine Nitrogen as Orthogonal Derivatization Handles

The target compound's primary amine at the 3-aminomethyl position enables rapid diversification via robust amide bond formation, sulfonamide synthesis, and reductive amination. Simultaneously, the pyridine nitrogen of the fused pyrazolo[3,4-b]pyridine core remains available for N-oxidation, quaternization, or metal coordination . This orthogonal reactivity profile is not present in analogs lacking either the aminomethyl group (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 23002-49-5, which lacks a reactive handle) or the N1-methyl group (e.g., CAS 1155846-90-4, which has altered basicity). The compound is formally classified as a Protein Degrader Building Block by commercial vendors, indicating its utility in PROTAC and molecular glue degrader synthesis . The physicochemical properties—hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 1—indicate favorable ligand efficiency metrics for fragment-based drug discovery .

Parallel synthesis Amide coupling Heterocyclic chemistry Building block

Multi-Vendor Commercial Availability with Defined Purity Specifications

The target compound is commercially available from at least five major chemical suppliers (Combi-Blocks, Sigma-Aldrich, Leyan, MolCore, AngeneChem) with documented purity specifications ranging from 95% to 98+% . This multi-vendor sourcing ensures supply chain continuity and competitive pricing. In contrast, structurally related analogs such as 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1155846-90-4) and 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-methanamine are restricted to fewer suppliers, often with discontinued status or lower purity grades . Additionally, the compound carries the MDL number MFCD17016017, facilitating unambiguous identification across procurement systems . The hydrochloride salt (CAS 1788054-70-5) provides an alternative procurement option when salt-form requirements differ, with identical core structure but improved handling characteristics .

Supply chain Purity specification Procurement Quality control

Validated Application Scenarios for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Targeting PDE4 or Kinase Inhibitor Scaffolds

This compound serves as a validated building block for synthesizing pyrazolo[3,4-b]pyridine-based PDE4 inhibitors as described in the WO2008015416A1 patent family, where 3-aminomethyl-substituted analogs achieve pIC50 values up to 8.8 [1]. The primary amine enables rapid amide coupling diversification, making it suitable for parallel library synthesis to explore SAR around the 3-position. The compound's structural identity to the patented pharmacophore eliminates the need for de novo scaffold construction, accelerating hit-to-lead timelines for anti-inflammatory and respiratory disease programs.

Aqueous-Phase Coupling Reactions Requiring Defined Salt Stoichiometry

For amide couplings, sulfonamide formations, or reductive aminations conducted in aqueous or protic solvent systems, the hydrochloride salt form (CAS 1788054-70-5, 95% purity) offers superior solubility and eliminates base neutralization steps . This salt form is particularly advantageous for automated parallel synthesizers where precise stoichiometry and consistent solubility across multiple reaction wells are critical for reproducible library production.

PROTAC and Molecular Glue Degrader Synthesis

The compound is explicitly categorized as a Protein Degrader Building Block in commercial catalogs . The bifunctional nature—primary amine for linker attachment plus the pyrazolopyridine core as a potential E3 ligase-recruiting moiety or target-binding warhead—supports modular PROTAC construction. The defined physicochemical properties (HBD=1, HBA=3, rotatable bonds=1) indicate favorable drug-likeness and ligand efficiency, making this building block appropriate for fragment-based degrader design .

Comparative Scaffold-Hopping Studies for Kinase Inhibitor Programs

Pyrazolo[3,4-b]pyridine is a privileged scaffold in kinase inhibitor discovery, with disclosed activity against PIM-1, Mps1, and CDK2 targets [2]. The target compound provides a modular entry point for exploring structure-activity relationships across multiple kinase targets, where the 3-aminomethyl substituent can be diversified into a variety of amide, urea, or sulfonamide derivatives. This enables systematic evaluation of hinge-binding modifications without requiring custom scaffold synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.